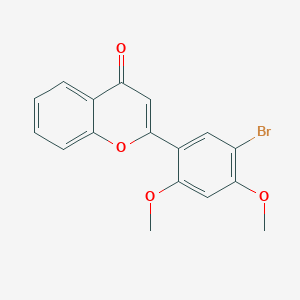
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the reaction of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one with appropriate reagents. One common method involves the use of benzaldehyde derivatives and a 50% potassium hydroxide aqueous solution in methanol. The reaction mixture is stirred for 20 hours at room temperature, followed by solvent evaporation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethoxyphenylboronic acid
- 2-(5-bromo-2,4-dimethoxyphenyl)-1,3-benzothiazole
- 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone
Uniqueness
2-(5-bromo-2,4-dimethoxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
CAS No. |
6971-19-3 |
|---|---|
Molecular Formula |
C17H13BrO4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-9-17(21-2)12(18)7-11(15)16-8-13(19)10-5-3-4-6-14(10)22-16/h3-9H,1-2H3 |
InChI Key |
PSOLOZBUNJETCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=CC=CC=C3O2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















